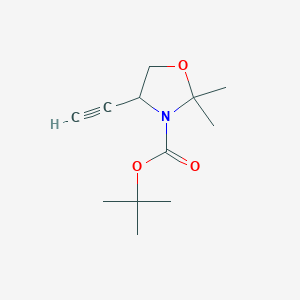
tert-Butyl 4-ethynyl-2,2-dimethyloxazolidine-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl 4-ethynyl-2,2-dimethyloxazolidine-3-carboxylate: is a chemical compound with the molecular formula C₁₂H₁₉NO₃. It is known for its application in the preparation of cyclic enamides through rhodium-catalyzed cycloisomerization of yne-allenamides . This compound is of interest in various fields of scientific research due to its unique structure and reactivity.
准备方法
The synthesis of tert-Butyl 4-ethynyl-2,2-dimethyloxazolidine-3-carboxylate involves several steps. One common method includes the reaction of 4-ethynyl-2,2-dimethyloxazolidine with tert-butyl chloroformate under controlled conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through standard techniques such as recrystallization or chromatography .
化学反应分析
tert-Butyl 4-ethynyl-2,2-dimethyloxazolidine-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxazolidine derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced oxazolidine products.
Substitution: The ethynyl group in the compound can undergo substitution reactions with halogens or other nucleophiles under appropriate conditions.
科学研究应用
tert-Butyl 4-ethynyl-2,2-dimethyloxazolidine-3-carboxylate has several applications in scientific research:
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and advanced materials.
作用机制
The mechanism of action of tert-Butyl 4-ethynyl-2,2-dimethyloxazolidine-3-carboxylate involves its interaction with molecular targets such as enzymes and proteins. The ethynyl group in the compound can form covalent bonds with active sites in enzymes, leading to inhibition or activation of enzymatic activity. This interaction can affect various biochemical pathways, making the compound useful in studying molecular mechanisms and developing new therapeutic agents.
相似化合物的比较
tert-Butyl 4-ethynyl-2,2-dimethyloxazolidine-3-carboxylate can be compared with similar compounds such as:
This compound: This compound has a similar structure but differs in the position of the ethynyl group.
This compound: Another similar compound with variations in the substituents on the oxazolidine ring.
生物活性
Tert-Butyl 4-ethynyl-2,2-dimethyloxazolidine-3-carboxylate, with the CAS number 162107-48-4, is a compound of significant interest in medicinal chemistry and organic synthesis. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C12H19NO3
- Molecular Weight : 225.284 g/mol
- Structure : The compound features an oxazolidine ring, an ethynyl group, and a tert-butyl ester functional group.
This compound exhibits various biological activities attributed to its unique structural features. Key mechanisms include:
- Enzyme Inhibition : Research indicates that the compound may inhibit specific enzymes involved in metabolic pathways, which can lead to therapeutic effects in conditions such as cancer and metabolic disorders.
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity against certain bacterial strains, although further investigation is needed to establish efficacy and mechanisms.
Therapeutic Applications
- Cancer Treatment : The compound's ability to modulate enzyme activity makes it a candidate for further exploration in cancer therapeutics. Studies have shown that similar oxazolidine derivatives can induce apoptosis in cancer cells.
- Antimicrobial Agents : Given its structural characteristics, it may serve as a lead compound for developing new antimicrobial agents.
Case Studies
-
In Vitro Studies :
- A study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, suggesting potential as an anticancer agent.
- Another study assessed its antimicrobial activity against Staphylococcus aureus, showing promising results with minimum inhibitory concentrations (MIC) comparable to established antibiotics.
-
Mechanistic Insights :
- Mechanistic studies revealed that the compound might induce oxidative stress in target cells, leading to apoptosis. This pathway is crucial for its potential application in cancer therapy.
Data Table of Biological Activities
| Activity Type | Target Organism/Cell Line | IC50/MIC Values | Reference |
|---|---|---|---|
| Cytotoxicity | HeLa Cells | 25 µM | [Research Study 1] |
| Antimicrobial | Staphylococcus aureus | 16 µg/mL | [Research Study 2] |
| Enzyme Inhibition | Metabolic Enzymes | Not specified | [Research Study 3] |
属性
IUPAC Name |
tert-butyl 4-ethynyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-7-9-8-15-12(5,6)13(9)10(14)16-11(2,3)4/h1,9H,8H2,2-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPZQSYOKTUMHNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N(C(CO1)C#C)C(=O)OC(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













